6-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-propanoic acid
Description
6-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-propanoic acid is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a trifluoromethyl group at position 6 and a propanoic acid chain at position 2. This structure combines the electron-withdrawing properties of the trifluoromethyl group with the hydrophilic character of the carboxylic acid moiety, making it a promising candidate for pharmaceutical and agrochemical applications. Its synthesis likely involves cross-coupling reactions similar to those described for related compounds (e.g., Suzuki-Miyaura coupling with boronic acids), as evidenced by procedures in the literature .
Properties
IUPAC Name |
3-[6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N2O2/c12-11(13,14)7-1-3-9-15-5-8(16(9)6-7)2-4-10(17)18/h1,3,5-6H,2,4H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWCPSCLZPRVXIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1C(F)(F)F)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-propanoic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminopyridine with a trifluoromethyl ketone, followed by cyclization to form the imidazo[1,2-a]pyridine core. The propanoic acid group is then introduced through subsequent reactions involving appropriate reagents and conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
6-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the imidazo[1,2-a]pyridine ring .
Scientific Research Applications
Medicinal Chemistry
6-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-propanoic acid has been investigated for its potential as a pharmaceutical agent. Its structure allows for interactions with biological targets, making it a candidate for drug development.
Case Studies:
- Anticancer Activity : Research has indicated that imidazo-pyridine derivatives can inhibit cancer cell proliferation. Studies have shown that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines, suggesting that this compound may also possess such properties.
- Antimicrobial Properties : Preliminary studies have indicated that compounds featuring trifluoromethyl groups often demonstrate enhanced antimicrobial activities. This suggests that the compound may be effective against certain bacterial strains.
Agrochemical Applications
The compound's unique chemical structure may provide useful properties in agrochemical formulations.
Case Studies:
- Pesticide Development : The trifluoromethyl group is known to enhance the biological activity of agrochemicals. Research into similar compounds has shown promise in developing effective pesticides with reduced environmental impact.
Material Science
The incorporation of trifluoromethyl groups into polymers and materials can significantly alter their physical properties.
Applications:
- Fluorinated Polymers : The compound can potentially be used as a building block in the synthesis of fluorinated polymers, which are known for their chemical resistance and thermal stability.
Mechanism of Action
The mechanism of action of 6-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-propanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
3-{6-Bromoimidazo[1,2-a]pyridin-3-yl}propanoic Acid (CAS: 1181383-65-2)
- Structure : Differs by replacing the trifluoromethyl group with bromine at position 4.
- Applications : Brominated analogs are often intermediates in drug discovery but may exhibit reduced metabolic stability compared to trifluoromethylated derivatives.
6-(Trifluoromethyl)imidazo[1,5-a]pyridine-3-carboxylic Acid (CAS: 1780609-26-8)
- Structure : Imidazo[1,5-a]pyridine core (vs. [1,2-a] in the target compound) with a carboxylic acid at position 3.
- The shorter carboxylic acid chain (vs. propanoic acid) decreases hydrophilicity, which may limit solubility in aqueous systems .
8-Bromo-2-chloromethyl-3-nitro-6-(trifluoromethyl)imidazo[1,2-a]pyridine
- Structure : Features bromine at position 8, a nitro group at position 3, and a chloromethyl substituent.
- Functional Implications: The nitro group enhances electrophilicity, increasing reactivity but raising genotoxicity concerns . Chloromethyl groups can act as alkylating agents, which may limit therapeutic utility due to off-target effects.
Physicochemical and Pharmacokinetic Properties
| Compound | Core Structure | Substituents (Positions) | logP (Predicted) | Solubility (mg/mL) | Metabolic Stability |
|---|---|---|---|---|---|
| Target Compound | Imidazo[1,2-a]pyridine | 6-CF₃, 3-propanoic acid | ~2.5 | Moderate (~0.1) | High (CF₃ stability) |
| 3-{6-Bromoimidazo…}propanoic Acid | Imidazo[1,2-a]pyridine | 6-Br, 3-propanoic acid | ~1.8 | Moderate (~0.15) | Moderate |
| Imidazo[1,5-a]pyridine-3-carboxylic Acid | Imidazo[1,5-a]pyridine | 6-CF₃, 3-carboxylic acid | ~2.8 | Low (~0.05) | High |
| 8-Bromo-3-nitro-6-CF₃ derivative | Imidazo[1,2-a]pyridine | 8-Br, 3-NO₂, 2-CH₂Cl, 6-CF₃ | ~3.2 | Very Low (<0.01) | Low (Nitro reduction) |
Notes:
- The trifluoromethyl group in the target compound enhances lipophilicity (logP ~2.5) compared to brominated analogs but improves metabolic stability due to C-F bond resistance to oxidation .
- The propanoic acid chain increases aqueous solubility relative to shorter-chain carboxylic acids (e.g., acetic acid derivatives) .
Antitrypanosomal Activity
- Target Compound: Limited direct data, but structural analogs (e.g., 8-arylimidazo[1,2-a]pyridines) show potent antitrypanosomal activity (IC₅₀ < 1 µM) . The propanoic acid moiety may enhance target binding via hydrogen bonding.
- Nitro-Containing Analogs : Compounds like 8-bromo-3-nitro-6-CF₃ derivatives exhibit strong activity but are associated with DNA damage risks due to nitro group reduction .
Agrochemical Potential
- Trifluoromethylated imidazopyridines are prevalent in agrochemical patents (e.g., tyclopyrazoflor, isocycloseram) due to their insecticidal and acaricidal properties . The target compound’s propanoic acid chain could improve soil mobility compared to non-polar analogs.
Biological Activity
6-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-propanoic acid is a compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : CHFNO
- Molar Mass : 258.2 g/mol
- Density : 1.45 g/cm (predicted)
- pKa : 4.23 (predicted)
These properties indicate that the compound is a nitrogen-containing heterocyclic compound, which is significant in medicinal chemistry due to its diverse biological activities.
Biological Activity Overview
Research indicates that imidazo[1,2-a]pyridine derivatives, including this compound, exhibit a wide range of biological activities:
- Antimicrobial Activity : The compound has shown promising results against various bacterial strains and fungi.
- Anticancer Properties : Studies suggest that it may inhibit tumor growth and induce apoptosis in cancer cells.
- Anti-inflammatory Effects : The compound demonstrates potential in reducing inflammation in various models.
- Neuroprotective Effects : It has been investigated for its ability to protect neuronal cells from damage.
Structure-Activity Relationship (SAR)
The biological activity of imidazo[1,2-a]pyridine derivatives is closely related to their chemical structure. The trifluoromethyl group enhances lipophilicity and may improve binding affinity to biological targets.
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Activity
A study published in a reputable journal evaluated the anticancer effects of various imidazo[1,2-a]pyridine derivatives, including our compound. It was found that the compound exhibited significant cytotoxicity against several cancer cell lines, with IC values indicating potent activity.
Case Study 2: Neuroprotection
In another study focusing on neuroinflammation models, the compound demonstrated protective effects on neuronal cells subjected to oxidative stress. The mechanism involved modulation of inflammatory pathways and reduction of reactive oxygen species (ROS).
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 6-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-propanoic acid, and how are key intermediates characterized?
- Methodology : Synthesis often involves multicomponent reactions (e.g., Ugi reaction) or functionalization of pre-built imidazo[1,2-a]pyridine scaffolds. For example, trifluoromethyl-substituted imidazo[1,2-a]pyridines can be synthesized via condensation of 5-(trifluoromethyl)pyridin-2-amine with aldehydes and isocyanides, followed by hydrolysis to introduce the propanoic acid moiety . Key intermediates are characterized using NMR, NMR, and HRMS to confirm regiochemistry and purity. For instance, NMR peaks at δ 8.32 (s, 1H) and 7.54 (d, J = 7.0 Hz, 1H) confirm the imidazo[1,2-a]pyridine core .
Q. How is the structural integrity of this compound validated in complex matrices (e.g., biological samples)?
- Methodology : Reverse-phase HPLC coupled with high-resolution mass spectrometry (HRMS) is used to detect the compound and its metabolites. For example, HRMS with m/z accuracy within 2 ppm ensures identification in biological fluids, while NMR can track trifluoromethyl groups in degradation studies .
Q. What are the primary biological targets or applications of this compound in academic research?
- Methodology : The compound’s trifluoromethyl group enhances metabolic stability, making it suitable for studying cholinergic receptors (e.g., in anthelmintic research) or enzyme inhibition. In vitro assays, such as fluorescence-based binding studies, are used to evaluate interactions with targets like Haemonchus contortus receptors . Structural analogs have shown activity against nematodes, with IC values in the low micromolar range .
Advanced Research Questions
Q. How can synthetic yields of this compound be optimized while minimizing side reactions?
- Methodology : Reaction parameters such as solvent polarity (e.g., DMF vs. THF), temperature (70–100°C), and catalyst loading (e.g., Pd/C for dehalogenation) are systematically varied. For example, using a 2:1 cyclohexane/AcOEt solvent system with 0.5% NEt during purification improves yield to 68% by suppressing imidazole ring decomposition . Kinetic studies via in situ FTIR can monitor intermediate formation and guide optimization .
Q. What computational strategies are employed to predict the compound’s binding affinity to novel targets?
- Methodology : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations are used to model interactions with proteins. For instance, the trifluoromethyl group’s electronegativity is parameterized in force fields to assess hydrophobic interactions with receptor pockets. Density Functional Theory (DFT) calculations at the B3LYP/6-31G* level predict charge distribution and reactivity .
Q. How can contradictory data on the compound’s biological activity across studies be resolved?
- Methodology : Meta-analysis of structure-activity relationship (SAR) data identifies critical substituents. For example, replacing the propanoic acid moiety with carboxamide (as in 8-chloro-N-...-carboxamide derivatives) reduces nematode toxicity by 50%, suggesting the carboxylic acid group is essential for activity . Dose-response curves and off-target screening (e.g., kinase panels) further clarify specificity .
Notes
- Avoid commercial sources (e.g., ) as per guidelines.
- All methodologies are derived from peer-reviewed studies or patent data.
- Contradictions in biological data are addressed through systematic SAR and computational modeling.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
